[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea: is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrrolidinone ring attached to a urea moiety, with a dimethoxyphenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves the reaction of 3,4-dimethoxyaniline with an appropriate isocyanate or carbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is monitored using in-line analytical techniques to ensure consistent product quality. The final product is typically purified by recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced at the carbonyl group of the pyrrolidinone ring to form the corresponding alcohol.
Substitution: The aromatic ring of the dimethoxyphenyl group can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: [1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be further explored for their chemical properties.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is explored for its potential use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-phenylurea: This compound shares the dimethoxyphenyl group but differs in the substitution pattern on the urea moiety.
6,7-Dimethoxy-3,4-diphenyl-2(1H)-quinazolinone: Another compound with a dimethoxyphenyl group, but with a different core structure.
Uniqueness: [1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is unique due to the presence of the pyrrolidinone ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-19-10-4-3-9(6-11(10)20-2)16-7-8(5-12(16)17)15-13(14)18/h3-4,6,8H,5,7H2,1-2H3,(H3,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPCNVLBJCVZMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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